molecular formula C20H18N4O2 B5791040 N,N''-1,4-phenylenebis(N'-phenylurea)

N,N''-1,4-phenylenebis(N'-phenylurea)

Cat. No.: B5791040
M. Wt: 346.4 g/mol
InChI Key: JTBDQDFUQGNSBW-UHFFFAOYSA-N
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Description

N,N''-1,4-Phenylenebis(N'-phenylurea) is a synthetic bis-urea compound of significant interest in advanced materials and supramolecular chemistry research. As part of the phenylurea family, its molecular structure is characterized by a central 1,4-phenylene unit linking two urea functionalities, each terminated with a phenyl group. This architecture is highly effective for constructing supramolecular assemblies, as the urea groups readily form robust, directional networks via N—H⋯O=C inverse bifurcated hydrogen bonds, often described by R₂¹(6) and R₂¹(7) ring motifs . These non-covalent interactions enable the formation of crystalline frameworks and gels with potential applications in molecular recognition and anion binding . Researchers also explore phenylurea derivatives for their biological activity. Structural analogues, particularly N-benzoyl-N'-phenylureas, are a well-known class of insect growth regulators that act by inhibiting chitin synthesis . Furthermore, other phenylurea compounds like forchlorfenuron (CPPU) are prominent in agricultural research as highly efficient plant growth regulators, mimicking cytokinin functions . This versatile compound is provided for research purposes exclusively. It is strictly for laboratory use and is not intended for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-[4-(phenylcarbamoylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(21-15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(26)22-16-9-5-2-6-10-16/h1-14H,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBDQDFUQGNSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of N,n 1,4 Phenylenebis N Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Due to the symmetrical nature of N,N''-1,4-phenylenebis(N'-phenylurea), a specific and predictable set of signals is expected in both proton and carbon NMR spectra. While specific experimental data for this exact compound is not widely published, analysis can be projected based on closely related structures like meta-phenylene bis(phenylurea) receptors, which have been studied for their anion-binding properties. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the different types of protons and their neighboring environments. For N,N''-1,4-phenylenebis(N'-phenylurea), the key proton signals would include those from the N-H groups of the urea (B33335) linkages and the aromatic protons of the central and terminal phenyl rings.

The N-H protons are expected to appear as singlets in the downfield region of the spectrum, typically between 8.5 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl and phenyl groups. The protons on the central 1,4-phenylene ring, being chemically equivalent due to the molecule's symmetry, would likely produce a sharp singlet. The protons on the two terminal phenyl groups would give rise to a set of multiplets in the aromatic region (approximately 6.9 to 7.5 ppm), corresponding to the ortho, meta, and para positions relative to the urea linkage. The integration of these signals would correspond to the number of protons in each unique environment. For instance, studies on similar bis-urea receptors often involve ¹H NMR titrations to observe the shift of these N-H protons upon anion binding. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for N,N''-1,4-phenylenebis(N'-phenylurea) Note: Data is predictive and based on the analysis of similar compounds.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5 - 9.5SingletUrea N-H protons
~7.4 - 7.6SingletCentral phenylene ring protons (4H)
~7.0 - 7.4MultipletTerminal phenyl ring protons (10H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal.

Key signals would include:

Carbonyl Carbon: The C=O carbon of the urea group is the most deshielded, typically appearing in the range of 150-160 ppm.

Aromatic Carbons: The carbons of the phenyl rings will appear between 115 and 140 ppm. Due to symmetry, the central phenylene ring will show fewer signals than a non-symmetric ring. The ipso-carbons (carbons attached to the nitrogen atoms) will have distinct chemical shifts compared to the other ring carbons. In related copper complexes with phenyl rings, distinct signals are observed for the different carbons of the phenyl groups. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for N,N''-1,4-phenylenebis(N'-phenylurea) Note: Data is predictive and based on the analysis of similar compounds.

Predicted Chemical Shift (δ, ppm)Assignment
~153Urea C=O
~120 - 140Aromatic Carbons (C-H, C-N)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Characterization of Urea and Amide Functional Groups by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly sensitive to polar bonds, making it ideal for identifying the characteristic vibrations of the urea and amide functionalities within the target molecule.

N-H Stretching: A prominent, often broad, absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the urea groups.

C=O Stretching (Amide I band): A strong, sharp peak between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration. This is one of the most intense and easily identifiable bands in the spectrum.

N-H Bending and C-N Stretching (Amide II band): A significant band around 1550-1620 cm⁻¹ arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Data from the simpler molecule phenylurea shows a strong C=O band at 1655 cm⁻¹ and N-H stretching at 3439 cm⁻¹. chemicalbook.com These values provide a reference for the expected positions in the more complex bis-urea structure.

Table 3: Key FT-IR Vibrational Frequencies for N,N''-1,4-phenylenebis(N'-phenylurea) Functional Groups Note: Data is predictive and based on the analysis of similar compounds.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3400N-H StretchUrea
1630 - 1680C=O Stretch (Amide I)Urea
1550 - 1620N-H Bend / C-N Stretch (Amide II)Urea
1450 - 1600C=C StretchAromatic Rings

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, is complementary to FT-IR. It is particularly effective for detecting vibrations of non-polar, symmetric bonds. bruker.com

For N,N''-1,4-phenylenebis(N'-phenylurea), Raman spectroscopy would be highly effective for characterizing the symmetric vibrations of the aromatic rings. The symmetric "ring breathing" mode of the phenylene rings typically gives a strong and sharp signal. For example, nitrogen gas has a characteristic Raman peak around 2330 cm⁻¹. bruker.com While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. The combination of IR and Raman spectra provides a complete vibrational profile of the molecule, confirming the presence of both the urea linkages and the aromatic backbone. Studies on similar cruciform systems have utilized Raman spectroscopy to understand molecular orientation and adsorption on surfaces. csic.es

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with conjugated systems and heteroatoms. The spectrum of N,N''-1,4-phenylenebis(N'-phenylurea) is expected to be dominated by strong absorptions in the UV region due to the presence of multiple phenyl rings and carbonyl groups.

The extensive conjugation involving the phenyl rings and urea moieties would lead to intense π → π* transitions. One would expect to see one or more strong absorption maxima (λ_max) in the range of 250-300 nm. For comparison, N,N'-diphenylurea absorbs at approximately 255 nm, and the herbicide Fenuron (1,1-dimethyl-3-phenylurea) absorbs at 259 nm. nist.govresearchgate.net The extended conjugation in N,N''-1,4-phenylenebis(N'-phenylurea) might lead to a slight bathochromic (red) shift compared to these simpler analogues. For related N,N'-(1,4-phenylene)bis(carboxamide) derivatives, absorption maxima have been reported in the 266–414 nm range, indicating the significant influence of the entire conjugated system. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for N,N''-1,4-phenylenebis(N'-phenylurea) Note: Data is predictive and based on the analysis of similar compounds.

Predicted λmax (nm)Transition TypeChromophore
~260 - 290π → π*Phenyl rings, C=O

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of N,N''-1,4-phenylenebis(N'-phenylurea). The technique provides the exact molecular mass of the compound and offers insights into its structural integrity through the analysis of its fragmentation patterns under ionization.

The calculated exact molecular mass of N,N''-1,4-phenylenebis(N'-phenylurea), with the chemical formula C₂₀H₁₈N₄O₂, is 346.14314 Da. researchgate.net In mass spectrometry, this value would correspond to the molecular ion peak [M]⁺. The fragmentation of phenylurea-type compounds is well-documented and typically involves the cleavage of the urea linkages and the aromatic rings. nih.govindustrialchemicals.gov.au For N,N''-1,4-phenylenebis(N'-phenylurea), the fragmentation is expected to proceed through several key pathways. A primary fragmentation event involves the cleavage of the N-C bond within the urea moieties, leading to the formation of phenylisocyanate (C₇H₅NO) and aniline (B41778) (C₆H₇N) fragments or related radical cations. mdpi.comresearchgate.net The central phenylene bridge provides additional stability, but fragmentation can also occur at the bonds connecting the phenylene ring to the urea nitrogens.

The analysis of these fragments allows for the systematic reconstruction of the parent molecule's structure. Common fragmentation pathways for phenylurea compounds often involve the loss of specific neutral molecules or the formation of characteristic ions that serve as diagnostic markers for this class of compounds. nih.gov

Interactive Table: Predicted Mass Spectrometry Fragmentation Data for N,N''-1,4-phenylenebis(N'-phenylurea)

Fragment Ion (Structure) Molecular Formula Calculated m/z Interpretation
[M]⁺C₂₀H₁₈N₄O₂346.14Molecular Ion
[C₆H₅NHCONH]⁺C₇H₇N₂O135.06Phenylurea fragment
[C₆H₅NCO]⁺C₇H₅NO119.04Phenylisocyanate ion
[C₆H₅NH₂]⁺C₆H₇N93.06Aniline ion
[C₆H₄]⁺C₆H₄76.03Phenyl radical cation

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of N,N''-1,4-phenylenebis(N'-phenylurea). This method provides a crucial verification of the compound's empirical formula and purity. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₂₀H₁₈N₄O₂. researchgate.netresearchgate.net

A close correlation between the found and calculated values confirms the elemental composition of the synthesized compound and indicates a high degree of purity. researchgate.net Any significant deviation could suggest the presence of impurities, residual solvents, or incomplete reaction.

Interactive Table: Elemental Composition of N,N''-1,4-phenylenebis(N'-phenylurea)

Element Symbol Theoretical Mass %
CarbonC69.35%
HydrogenH5.24%
NitrogenN16.17%
OxygenO9.24%

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of N,N''-1,4-phenylenebis(N'-phenylurea). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical data on its decomposition profile. ajgreenchem.com For aromatic polyurea compounds, TGA reveals the temperatures at which significant degradation events occur. marquette.edusrce.hr

Interactive Table: Expected Thermal Decomposition Characteristics from TGA

Decomposition Stage Temperature Range (Approximate) Associated Event
Initial Onset> 240 °CStart of thermal degradation.
Major Weight Loss350 - 450 °CCleavage of urea linkages to form isocyanate and amine derivatives. mdpi.comresearchgate.net
Final Residue> 500 °CFormation of a carbonaceous char residue.

Crystallographic Investigations of N,n 1,4 Phenylenebis N Phenylurea and Analogues

Single-Crystal X-ray Diffraction Analysis: Molecular Conformation and Three-Dimensional Arrangement

In analogues such as N,N'-disubstituted ureas, the crystal structure reveals a complex interplay of forces that dictate the final molecular arrangement. For instance, in a tetrahydrofuran (B95107) (THF) disolvate of an N,N′-[1,4-phenylenebis(iminocarbonyl)]bis(l-phenylalanine) analogue, the main molecule is located on a crystallographic twofold axis, indicating a degree of molecular symmetry within the crystal. researchgate.net The solid-state structure of these compounds is not static but is influenced by the presence of solvent molecules and the formation of extensive intermolecular networks. researchgate.netnih.gov

In an analogue featuring a central 1,4-phenylene unit, single-crystal X-ray analysis revealed significant twisting between the constituent parts of the molecule. The dihedral angle between the plane of the central phenylene unit and the peripheral aromatic rings was found to be 88.4 (1)°. nih.gov This near-perpendicular arrangement minimizes steric hindrance between the bulky phenyl groups. The dihedral angle between the central phenylene ring and the planes of the urea (B33335) moieties is considerably smaller at 19.4 (2)°. nih.gov In another related compound, N-benzoyl-N′-phenylurea, the twist between the two amide subunits of the urea linkage is described by a dihedral angle of 3.0 (2)°. researchgate.netnih.gov These values highlight the non-planar nature of these molecules in the solid state.

Table 1: Selected Dihedral Angles in Phenylurea Analogues

Compound/AnalogueDihedral Angle DescriptionValue (°)
N,N′-[1,4-Phenylenebis(iminocarbonyl)]bis(l-phenylalanine) THF Solvate nih.govCentral Phenylene Plane vs. Peripheral Arene Rings88.4 (1)
N,N′-[1,4-Phenylenebis(iminocarbonyl)]bis(l-phenylalanine) THF Solvate nih.govCentral Phenylene Plane vs. Urea Moiety Planes19.4 (2)
N-Benzoyl-N′-phenylurea researchgate.netnih.govTwist of two amide subunits (N1—C1—N2—C2)3.0 (2)

This table presents selected dihedral angles obtained from single-crystal X-ray diffraction studies of phenylurea analogues, illustrating the typical non-planar conformations.

The conformational landscape of phenylurea derivatives is largely governed by the rotational freedom around the C-N bonds linking the urea group to the phenyl rings. The urea group itself can adopt different conformations, often described as cis or trans with respect to the arrangement of the substituents on the nitrogen atoms.

Supramolecular Interactions in the Solid State

The crystal packing of N,N''-1,4-phenylenebis(N'-phenylurea) and its analogues is directed by a hierarchy of non-covalent interactions. These interactions, though individually weak, collectively provide the cohesive energy necessary to form a stable, ordered crystal lattice. The primary interactions include classical hydrogen bonds, weaker C-H involved interactions, and aromatic stacking forces. mdpi.com

The most dominant intermolecular interaction in the crystal structures of phenylurea compounds is the hydrogen bond between the N-H group (donor) and the carbonyl oxygen (C=O) of the urea moiety (acceptor). mdpi.comresearchgate.net This strong and directional interaction is a reliable synthon in the crystal engineering of urea-based structures. researchgate.net

In the crystal structures of diarylureas, these N-H⋯O=C hydrogen bonds typically lead to the formation of well-defined supramolecular motifs. researchgate.net For example, in an N,N′-[1,4-phenylenebis(iminocarbonyl)]bis(l-phenylalanine) analogue, molecules are linked by these hydrogen bonds to form specific ring motifs. researchgate.netnih.gov In the case of N-benzoyl-N′-phenylurea, pairs of molecules are connected by intermolecular N—H⋯O=C hydrogen bonds, resulting in the formation of centrosymmetric dimers characterized by an R²₂(8) graph set notation. researchgate.netnih.gov This dimeric motif is a common feature in many related structures. nih.gov The oxygen atom of the carbonyl group can act as a bifurcated acceptor, receiving hydrogen bonds from two different N-H donors, which further strengthens the network. researchgate.net

Table 2: Hydrogen Bond Geometry in an N-Benzoyl-N′-phenylurea Analogue

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)Motif Type
N1—H1···O20.93 (2)1.85 (2)2.634 (2)140 (1)Intramolecular N—H···O=C nih.gov
N2—H2···O1(i)0.93 (2)1.97 (2)2.882 (1)169 (1)Intermolecular N—H···O=C (Dimer) nih.gov

Symmetry code: (i) –x+1, –y+1, –z. This table details the geometric parameters of the key hydrogen bonds that define the molecular conformation and supramolecular assembly in a representative phenylurea analogue.

While weaker than conventional N-H⋯O bonds, C-H⋯O interactions play a significant and often crucial role in stabilizing the crystal packing of organic molecules. semanticscholar.orgrsc.org These interactions involve a hydrogen atom attached to a carbon atom (often from a phenyl ring or alkyl chain) acting as a weak donor to an oxygen acceptor. mdpi.com

In the crystal structure of an N,N′-[1,4-phenylenebis(iminocarbonyl)]bis(l-phenylalanine) analogue, a notable intramolecular C—H⋯O interaction is observed, with an H⋯O distance of 2.35 Å. nih.gov This interaction occurs between a hydrogen on the central phenylene core and a urea carbonyl oxygen, contributing to the observed planarity between these groups. nih.gov In addition to intramolecular contacts, intermolecular C-H⋯O interactions are also present, linking molecules into more extended networks. nih.govmdpi.com For example, molecules can be linked into chains through C—H⋯O hydrogen bonds, which are then further connected into layers, demonstrating the importance of these weaker interactions in building the three-dimensional architecture. nih.gov

Aromatic π-π stacking is another important non-covalent interaction that can influence the crystal packing of molecules containing phenyl rings. nih.govnih.gov This interaction involves the attractive force between the electron-rich π-systems of adjacent aromatic rings. The geometry of this interaction can vary from a parallel face-to-face arrangement to a slipped-parallel or T-shaped edge-to-face arrangement.

However, the presence and significance of π-π stacking can be highly dependent on the specific molecular structure and the competition from stronger interactions like hydrogen bonding. researchgate.netrsc.org In the crystal structure of N-benzoyl-N′-phenylurea, for instance, no significant π-π stacking interactions are observed. researchgate.netnih.gov The closest distance between the centroids of adjacent phenyl rings is approximately 5.60 Å, which is beyond the typical range for effective π-π stacking, and the rings are oriented with a large dihedral angle of about 80°. researchgate.netnih.gov This indicates that in some phenylurea analogues, the molecular arrangement is dominated by the strong N-H⋯O=C hydrogen bonding networks, which may preclude the formation of favorable π-π stacking geometries. researchgate.net

Crystal Packing Motifs and Formation of Extended Supramolecular Architectures

The crystal packing of N,N''-1,4-phenylenebis(N'-phenylurea) and related compounds is primarily dictated by the strong hydrogen-bonding capabilities of the urea functional groups. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This directional bonding leads to the formation of predictable and robust supramolecular synthons, which then assemble into larger, extended networks.

Formation of Centrosymmetric Dimers

A common and fundamental motif observed in the crystal structures of many phenylurea derivatives is the formation of centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of intermolecular N-H···O=C hydrogen bonds. This interaction is often described using the graph set notation R²₂(8), indicating a ring motif composed of two donor and two acceptor atoms, encompassing a total of eight atoms. This motif is a highly stable and frequently observed feature in compounds containing a single urea group, such as N-Benzoyl-N'-phenylurea, where it serves as the primary building block of the supramolecular structure. nih.govresearchgate.net The formation of these dimers effectively links the molecules into pairs, which can then further interact to form larger assemblies.

One-Dimensional Ribbon Structures

Due to the presence of two urea groups at opposite ends of the central phenylene ring, N,N''-1,4-phenylenebis(N'-phenylurea) can extend the hydrogen-bonding network beyond simple dimers. The molecules can link end-to-end, forming one-dimensional chains or ribbons. A well-documented arrangement in related systems is the "urea tape" or α-network, which is assembled via catemeric N-H···O hydrogen bonds. researchgate.net In this motif, the urea groups of adjacent molecules are linked in a head-to-tail fashion, creating a continuous hydrogen-bonded chain. In the case of the title compound, these ribbons can be formed by the self-assembly of molecules into infinite chains, a structure that has been observed in derivatives where supramolecular chains are characterized by the C(4) graph set. nih.gov

Two-Dimensional Layered Assemblies

The one-dimensional ribbons formed through primary hydrogen bonding can further organize into two-dimensional layered structures. These layers are typically held together by weaker interactions, such as C-H···O or C-H···π contacts, or by further N-H···O bonds if not all donors and acceptors are utilized in the primary ribbon formation. researchgate.net In some urea derivatives, the urea groups have been shown to form two-dimensional hydrogen-bridged ribbons. nih.gov The stacking of the phenylene and phenyl rings between adjacent ribbons also plays a crucial role in stabilizing these layered assemblies, leading to a well-ordered three-dimensional crystal lattice.

Influence of Solvent Inclusion on Crystal Structure and Hydrogen Bonding Patterns

The choice of solvent during crystallization can have a profound impact on the resulting crystal structure of N,N''-1,4-phenylenebis(N'-phenylurea) and its analogues. Solvent molecules can be incorporated into the crystal lattice, forming solvates or inclusion compounds, which can alter the molecular packing and the hydrogen-bonding network. nih.govresearchgate.net

In the case of an analogue, N,N′-[1,4-Phenylenebis(iminocarbonyl)]bis(l-phenylalanine), crystallization from tetrahydrofuran (THF) results in a disolvate where THF molecules occupy cavities within the crystal structure. nih.gov These cavities are bounded by the nonpolar phenylene and arene units of the host molecules. The included THF molecules are not passive guests; they actively participate in the hydrogen-bonding network, forming O-H···O hydrogen bonds with the carboxylic acid groups of the host molecule. nih.gov This demonstrates that solvent inclusion can introduce new hydrogen bonding patterns and stabilize a particular packing arrangement that might not be accessible in the absence of the solvent. The presence of the solvent can disrupt the typical urea-urea hydrogen bonding, leading to structures where N-H donors interact with solvent oxygen atoms instead of other urea carbonyls. researchgate.net

The key details of a relevant solvated crystal structure are summarized below.

Compound N,N′-[1,4-Phenylenebis(iminocarbonyl)]bis(l-phenylalanine)·2THF
Formula C₂₆H₂₆N₄O₆·2C₄H₈O
Solvent Tetrahydrofuran (THF)
Crystal System Tetragonal
Space Group I4₁
Key Interactions Host-host: N—H···O=C hydrogen bonds. Host-solvent: O—H···O and C—H···O interactions.
Structural Features The crystal structure contains cavities occupied by disordered THF molecules, accounting for approximately 29% of the unit-cell volume. The solvent molecules are connected to the host via hydrogen bonds.

Data sourced from references nih.govresearchgate.net.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those governed by directional forces like hydrogen bonding. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can lead to different molecular arrangements and packing motifs, resulting in distinct polymorphs.

While specific polymorphic forms of the parent N,N''-1,4-phenylenebis(N'-phenylurea) are not extensively detailed in the literature, the existence of polymorphism has been confirmed in closely related structures. For example, N,N′-diphenyl-1,4-phenylenediamine, a compound with a similar central phenylene core, is known to exist in at least two different polymorphic forms, one orthorhombic and one triclinic. researchgate.net The sensitivity of the hydrogen-bonding network in urea-based compounds to the crystallization environment strongly suggests that N,N''-1,4-phenylenebis(N'-phenylurea) is also a candidate for exhibiting polymorphism. The formation of different hydrogen-bonded synthons (e.g., dimers vs. tapes) or the inclusion of various solvents could readily lead to the isolation of multiple crystalline phases.

Theoretical and Computational Studies on N,n 1,4 Phenylenebis N Phenylurea

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecular systems. It provides a balance between accuracy and computational cost, making it suitable for medium to large molecules like N,N''-1,4-phenylenebis(N'-phenylurea). DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior and physical properties.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and predicting the strength of electronic transitions.

For molecules with a π-conjugated system, such as N,N''-1,4-phenylenebis(N'-phenylurea), the HOMO is typically a π-orbital with electron density spread across the conjugated backbone. In analogous structures like 2,2′‐(1,4‐phenylene)bis(N‐substituted phenylthiazolidine‐4‐amide) derivatives, the HOMO density is located over the thiazolidine (B150603) and phenyl rings. researchgate.net For N,N''-1,4-phenylenebis(N'-phenylurea), the HOMO is expected to be distributed over the central phenylene ring and the adjacent urea (B33335) and phenyl moieties.

The LUMO, conversely, represents the lowest energy state for an incoming electron. Its distribution highlights the electron-accepting regions of the molecule. In substituted phenylurea systems, the LUMO's location can be significantly influenced by the presence of electron-withdrawing or electron-donating groups. researchgate.net The energy of the HOMO, LUMO, and the resulting energy gap are key indicators of a molecule's potential in electronic applications. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Phenylurea-type Compounds This table presents typical values for analogous compounds as specific data for N,N''-1,4-phenylenebis(N'-phenylurea) is not readily available in the cited literature. The values are for illustrative purposes.

Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Thiazolidine Amide Derivative-5.80-1.424.38 researchgate.net
Generic Conjugated Copolymer-5.20-2.802.40 researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding. researchgate.netchemrxiv.org The MEP map is color-coded to indicate different potential values: electron-rich regions, which are susceptible to electrophilic attack, are typically shown in red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. researchgate.netresearchgate.net

For N,N''-1,4-phenylenebis(N'-phenylurea), the MEP surface would highlight several key features:

Negative Potential (Red/Yellow): The most negative regions are expected to be located around the oxygen atoms of the carbonyl groups (C=O) in the urea linkages. These areas are rich in electron density and act as hydrogen bond acceptors.

Positive Potential (Blue): The most positive regions are anticipated around the hydrogen atoms of the N-H groups in the urea linkages. These electron-deficient hydrogens are strong hydrogen bond donors.

Intermediate Potential (Green): The phenyl rings will generally show a greenish to yellowish potential, indicating a relatively neutral but electron-rich π-system.

This distribution of electrostatic potential is critical for the formation of supramolecular structures, as the positive N-H groups will preferentially interact with the negative C=O groups of neighboring molecules. researchgate.net

Quantum Chemical Descriptors and Global Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. rasayanjournal.co.inmdpi.com These indices provide a theoretical framework for understanding the stability and reactivity trends of chemical compounds.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are generally harder and less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more polarizable and more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

These descriptors, when calculated for N,N''-1,4-phenylenebis(N'-phenylurea), would provide a quantitative basis for comparing its reactivity to other related compounds.

Table 2: Global Reactivity Descriptors and Their Formulas

DescriptorFormulaInterpretation
Electronegativity (χ)(I + A) / 2Ability to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer
Chemical Softness (S)1 / (2η)Tendency to be polarized
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties. These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. The key molecular property responsible for second-order NLO effects is the first hyperpolarizability (β). uclouvain.beresearchgate.net

The structure of N,N''-1,4-phenylenebis(N'-phenylurea), featuring donor (NH) and acceptor (C=O) groups connected by a conjugated phenylene bridge, suggests it could possess NLO activity. Theoretical calculations can predict the components of the hyperpolarizability tensor. For organic molecules, a large β value is often associated with a significant difference in dipole moment between the ground and excited states, which is facilitated by intramolecular charge transfer. aps.org Computational studies on similar push-pull organic systems have shown that the magnitude of the hyperpolarizability is sensitive to the nature of the donor, acceptor, and the conjugated linker. aps.orgajchem-a.com DFT calculations are a common method for screening and predicting the NLO response of new materials before their synthesis. researchgate.netscirp.org

Conformational Analysis and Energy Minimization Studies

For phenylurea derivatives, the conformation is largely determined by the relative orientation of the phenyl rings and the urea groups. researchgate.net Studies on simpler phenylureas show that the most stable conformations are often planar or near-planar to maximize π-conjugation, but steric hindrance can cause the phenyl rings to twist out of the plane of the urea group. researchgate.net The potential energy surface (PES) can be calculated by systematically changing key dihedral angles and minimizing the energy at each step. mdpi.comrsc.org This reveals the low-energy conformations and the transition states connecting them. For N,N''-1,4-phenylenebis(N'-phenylurea), key rotations would include the torsion of the two N'-phenylurea units relative to the central 1,4-phenylene ring.

Intermolecular Interaction Energy Calculations in Supramolecular Assemblies

In the solid state, N,N''-1,4-phenylenebis(N'-phenylurea) molecules arrange into ordered structures known as supramolecular assemblies. mpg.de The stability of these assemblies is governed by non-covalent interactions, primarily hydrogen bonds and π-π stacking. The urea functional group is a particularly effective motif for forming strong and directional hydrogen bonds. researchgate.netnih.gov

Molecular Dynamics Simulations to Investigate Dynamic Behavior

As of the current body of scientific literature, specific molecular dynamics (MD) simulation studies focused exclusively on the dynamic behavior of N,N''-1,4-phenylenebis(N'-phenylurea) have not been reported. While MD simulations are a powerful tool for investigating the conformational dynamics, intermolecular interactions, and aggregation behavior of molecules, research has more broadly addressed related urea-based compounds.

Computational studies on similar molecules, such as N,N'-diphenylurea and other N,N'-diaryl ureas, have utilized methods like Density Functional Theory (DFT) and metadynamics to explore their conformational landscapes. nih.govresearchgate.net These studies have revealed the existence of various stable conformers (e.g., cis-trans, trans-trans) and the influence of factors like N-alkylation on conformational preferences. nih.govresearchgate.net For instance, research on N,N'-diphenylurea indicates a preference for the trans-trans conformer in solution, while N,N'-dimethyl-N,N'-diphenylurea favors cis-cis and cis-trans forms, exhibiting more dynamic behavior. researchgate.net

Furthermore, computational analyses, including molecular mechanics and NMR spectroscopy, have been applied to understand the rotational barriers and conformational preferences of various alkyl- and phenyl-substituted ureas. researchgate.net These investigations highlight the energetic penalties associated with rotation around the C-N bonds and the influence of intramolecular hydrogen bonding on stabilizing certain conformations. researchgate.net

Although these studies on analogous compounds provide valuable insights into the potential dynamic characteristics of urea-containing molecules, dedicated MD simulations on N,N''-1,4-phenylenebis(N'-phenylurea) are necessary to elucidate its specific dynamic properties in various environments. Such simulations could provide detailed information on its flexibility, solvent interactions, and potential for self-assembly, which are crucial for understanding its material properties and behavior in solution.

Supramolecular Chemistry and Self Assembly Phenomena Involving N,n 1,4 Phenylenebis N Phenylurea

Design Principles for Supramolecular Architectures based on Urea (B33335) Scaffolds

The design of supramolecular systems built from urea scaffolds hinges on the distinct characteristics of the urea functional group. tue.nl The urea moiety contains two hydrogen bond donors (the N-H groups) and a carbonyl hydrogen bond acceptor (C=O), all held in a planar arrangement. This configuration allows for the formation of strong and highly directional hydrogen bonds. mdpi.com

Key design principles include:

Hydrogen Bond Directionality: The N-H groups of urea are effective hydrogen bond donors. A crucial aspect of urea-based receptors is the creation of a binding cavity or cleft where these N-H donors are pre-organized to interact with a guest species, particularly anions. acs.org The geometry of the scaffold connecting the urea groups dictates the shape and size of this binding site.

Self-Assembly Motifs: In the absence of a guest, urea groups readily self-associate through N-H⋯O=C hydrogen bonds. nih.gov This interaction is robust and often leads to the formation of one-dimensional hydrogen-bonded tapes or ribbons, which can further assemble into more complex architectures. tue.nl

Chelation and Cooperativity: Bis-urea scaffolds, such as N,N''-1,4-phenylenebis(N'-phenylurea), can bind a single guest anion using both urea groups simultaneously. This chelate effect results in higher binding affinity and selectivity compared to a monourea receptor. The two N-H groups of a single urea unit can also form a bifurcated hydrogen bond with a single acceptor atom or an eight-membered chelate ring with the adjacent oxygen atoms of an oxoanion. acs.org

Structural Rigidity and Flexibility: The choice of the spacer unit connecting the urea groups is critical. A rigid spacer like the 1,4-phenylene group in the title compound ensures that the urea N-H donors are held in a relatively fixed position, creating a well-defined binding pocket suitable for recognizing guests of a complementary size and shape. nih.gov

Hydrogen-Bond Driven Self-Assembly in Solution and Solid State

The self-assembly of N,N''-1,4-phenylenebis(N'-phenylurea) is predominantly driven by the formation of intermolecular hydrogen bonds between the urea functionalities.

In the solid state , crystal structure analyses of related bis-urea compounds reveal highly ordered arrangements. The molecules typically align to form infinite, one-dimensional tapes or sheets stabilized by a network of N-H⋯O=C hydrogen bonds. nih.govnih.gov Within these tapes, molecules are linked head-to-tail, creating a robust, linear supramolecular polymer. These tapes can then stack upon one another, often facilitated by weaker C-H⋯O contacts or π-π stacking interactions between the phenyl rings, to build a three-dimensional lattice. nih.gov For instance, a derivative, N,N′-[1,4-Phenylenebis(iminocarbonyl)]bis(l-phenylalanine), forms layers linked by N—H⋯O=C hydrogen bonds, creating distinct ring motifs within the crystal structure. nih.gov

In solution , particularly in non-polar solvents, these same hydrogen-bonding interactions lead to the aggregation of molecules. At sufficient concentrations, this self-assembly process can result in the formation of long, entangled fibers. This hierarchical assembly from individual molecules to one-dimensional aggregates is the fundamental basis for the gelation properties observed in some bis-urea systems. tue.nl The process is often cooperative, where the formation of an initial aggregate promotes further assembly.

Host-Guest Chemistry and Molecular Recognition Properties

The pre-organized arrangement of hydrogen bond donors makes N,N''-1,4-phenylenebis(N'-phenylurea) and its isomers excellent hosts for various guest molecules.

Neutral urea-based receptors are particularly effective at binding anions, a key area of research in supramolecular chemistry. The electron-deficient N-H protons form strong hydrogen bonds with anionic guests. Bis-urea hosts like N,N''-1,4-phenylenebis(N'-phenylurea) create a cleft that can encapsulate an anion, with both urea moieties participating in the binding.

Studies on closely related meta-phenylene bis(phenylurea) receptors have demonstrated strong binding affinities for oxoanions such as dihydrogen phosphate (B84403) (H₂PO₄⁻), acetate (B1210297) (AcO⁻), and benzoate (B1203000) (BzO⁻). nih.govacs.org The binding is typically weaker for more spherical or less basic anions like chloride (Cl⁻) or bisulfate (HSO₄⁻). acs.org This selectivity is attributed to the geometric and electronic complementarity between the host's binding pocket and the shape of the oxoanion. The binding process is often monitored using ¹H NMR titrations in solvents like DMSO-d₆, where downfield shifts of the urea N-H proton signals indicate their involvement in hydrogen bonding with the anion. nih.govacs.org

ReceptorAnionBinding Constant (log β)Stoichiometry (Host:Guest)Reference
meta-Phenylene bis(phenylurea)H₂PO₄⁻7.391:2 acs.org
meta-Phenylene bis(phenylurea)AcO⁻7.941:2 acs.org
meta-Phenylene bis(phenylurea)BzO⁻8.161:2 acs.org
meta-Phenylene bis(phenylurea)Cl⁻2.501:1 acs.org
Quinoline-based bis-ureaHSO₄⁻4.341:1 nih.gov
Quinoline-based bis-ureaH₂PO₄⁻3.931:1 nih.gov

Binding constants were determined by ¹H NMR titration in DMSO-d₆. The data for meta-phenylene bis(phenylurea) represents the binding of two anion equivalents.

While the urea carbonyl oxygen is a Lewis basic site and could potentially coordinate to cations, neutral bis-urea receptors like N,N''-1,4-phenylenebis(N'-phenylurea) are not typically designed for or studied in the context of cation binding. Their primary function in molecular recognition is overwhelmingly focused on the hydrogen-bond-donor-driven complexation of anions and neutral molecules. Cation coordination is more commonly observed in systems with stronger Lewis basic sites or in negatively charged receptors, such as those based on crown ethers or calixarenes. beilstein-journals.orgmdpi.com There is limited specific reporting of N,N''-1,4-phenylenebis(N'-phenylurea) acting as a cation receptor in the literature.

The hydrogen bonding capabilities of bis-urea scaffolds also extend to the recognition of neutral guest molecules that possess hydrogen bond acceptor sites. Chiral bis-urea receptors have been shown to differentiate between enantiomers of neutral species like alcohols and esters through hydrogen bonding. researchgate.net For example, a chiral bis-urea tricationic salt demonstrated the ability to bind guests such as 1-phenylethanol (B42297) and 1-phenylethyl acetate, with measurable binding constants and observable differentiation in NMR spectroscopy. researchgate.net The N-H moieties of the urea groups are believed to form hydrogen bonds with the Lewis basic functional groups (e.g., hydroxyl or carbonyl) of the neutral guest. researchgate.net

Formation of Supramolecular Gels, Fibers, and Networks (if applicable)

The powerful and directional self-assembly of bis-urea compounds through hydrogen bonding can lead to the formation of supramolecular gels. tue.nl These materials, known as low-molecular-weight gelators (LMWGs), form extensive three-dimensional networks of self-assembled fibers at low concentrations. nih.gov

In the case of N,N''-1,4-phenylenebis(N'-phenylurea) and its analogues, the process begins with the hierarchical self-assembly of molecules into one-dimensional hydrogen-bonded tapes. These primary fibers can then physically entangle to create a 3D network that immobilizes a large volume of solvent, resulting in the formation of a gel. tue.nlmdpi.com The properties of the resulting gel, such as its thermal stability (Tgel) and mechanical strength (measured by rheology), are highly dependent on the specific molecular structure of the gelator and the nature of the solvent. nih.govnih.gov Even minor changes to the molecular structure can significantly alter the internal packing and dynamics of the supramolecular aggregates, thereby affecting the gelation ability. tue.nl The fibrous microstructure of these xerogels (dried gels) can be visualized using techniques like Scanning Electron Microscopy (SEM). nih.govskemman.is

Responsive Supramolecular Systems (e.g., molecular switches and sensors)

The ability of N,N''-1,4-phenylenebis(N'-phenylurea) and its derivatives to form responsive supramolecular systems is rooted in the fundamental principles of molecular recognition, primarily through the formation of hydrogen bonds with anionic guest species. The urea moiety acts as an effective and well-established hydrogen-bond donor, capable of binding with a variety of anions. This interaction can trigger a conformational change in the host molecule or disrupt or alter its self-assembled state, leading to a detectable signal. This principle is the foundation for the development of molecular switches and sensors.

While detailed studies focusing specifically on N,N''-1,4-phenylenebis(N'-phenylurea) are not as prevalent in publicly available literature as for its isomers, the behavior of related bis-urea compounds provides significant insight into its potential for creating responsive systems. Research on the meta-phenylene and ortho-phenylene isomers, in particular, has demonstrated strong and selective anion binding, which is the key mechanism for a responsive system. nih.govacs.orgbris.ac.uk

Molecular Switches:

A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus. In the context of N,N''-1,4-phenylenebis(N'-phenylurea), the stimulus is typically the addition or removal of an anion. The binding of an anion to the urea groups can induce a change in the molecule's conformation or its state of aggregation.

For instance, a supramolecular assembly of urea-functionalized molecules might be non-emissive due to aggregation-caused quenching. The addition of a suitable anion, such as fluoride, can disrupt the hydrogen-bonding network that holds the assembly together. This disaggregation can "turn on" the fluorescence of the individual molecules, creating a switchable system. nih.gov This has been demonstrated for urea end-capped oligo(p-phenylenevinylene)s, where the non-emissive supramolecular assembly becomes strongly emissive in the presence of tetrabutylammonium (B224687) fluoride. nih.gov

Molecular Sensors:

A molecular sensor operates on a similar principle to a molecular switch, but the focus is on generating a measurable signal in the presence of a specific analyte. For N,N''-1,4-phenylenebis(N'-phenylurea), this translates to anion sensing. The binding of a target anion results in a change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorometric sensor).

The urea groups provide the recognition site for the anion. The selectivity of the sensor for different anions is determined by factors such as the geometric arrangement of the urea groups and the electronic properties of the spacer (in this case, the 1,4-phenylene group). Studies on meta-phenylene bis(phenylurea) receptors have shown strong binding to anions like dihydrogen phosphate (H₂PO₄⁻) and acetate (AcO⁻), while binding to halides like chloride (Cl⁻) is comparatively weaker. nih.govacs.org This selectivity is crucial for the development of sensors that can detect a specific anion in a mixture.

The interaction with the anion can be observed through various analytical techniques, including ¹H NMR titration, which allows for the determination of binding constants. The change in the chemical shift of the urea N-H protons upon addition of an anion is a clear indicator of hydrogen bond formation.

Table 1: Stability Constants (log β) for Anion Binding by a meta-Phenylene Bis(phenylurea) Receptor

The following table presents data from a study on a meta-phenylene bis(phenylurea) receptor, which illustrates the selective binding of different anions. The stability constants (log β) were determined by ¹H NMR titration in DMSO-d₆. While this data is for the meta isomer, it provides a strong indication of the types of interactions and the magnitude of binding that could be expected with the para isomer.

Anionlog βBinding Stoichiometry (Receptor:Anion)Reference
H₂PO₄⁻Strong1:2 nih.govacs.org
AcO⁻Strong1:2 nih.govacs.org
BzO⁻Strong1:2 nih.govacs.org
Cl⁻Weak- nih.govacs.org
HSO₄⁻Weak- nih.govacs.org
SO₄²⁻Weak- nih.govacs.org

The data illustrates that the bis(phenylurea) framework is particularly effective at binding oxoanions through multiple hydrogen bonds. This selective recognition can be harnessed to create sensors that respond specifically to these anions. The response can be a color change, a change in fluorescence, or the disruption of a gel state (gel-sol transition).

Advanced Materials Applications and Performance Characteristics Derived from N,n 1,4 Phenylenebis N Phenylurea

Organic Electronic Materials

While the core components of N,N''-1,4-phenylenebis(N'-phenylurea), namely aromatic rings and nitrogen-containing groups, are fundamental to many organic electronic materials, specific research detailing the application of this exact compound in hole or electron transport layers is not extensively documented in public literature. However, the analysis of its structural features in the context of known material properties allows for a discussion of its potential.

Development as Hole and Electron Transporting Materials

An ideal hole transport material (HTM) should possess high hole mobility, suitable energy levels that align with the active layer, and good stability. researchgate.netsemanticscholar.org Materials commonly used for this purpose, such as Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) and poly(3-hexylthiophene) (P3HT), feature extended π-conjugated systems and nitrogen-containing aromatic heterocycles that facilitate charge mobility. semanticscholar.orgnih.gov For instance, poly(2,7-carbazole) (PCz), a nitrogen-containing aromatic polymer, is noted for its fast charge mobility and excellent optoelectronic characteristics. semanticscholar.orgnih.gov

The N,N''-1,4-phenylenebis(N'-phenylurea) molecule contains aromatic amine-like structures (diphenylurea groups) which are a common feature in many HTMs. Polymers based on triarylamine units, for example, have been successfully used as hole-transport layers in OLEDs. researchgate.net The presence of the phenylene and phenyl groups in N,N''-1,4-phenylenebis(N'-phenylurea) provides a degree of π-conjugation, which is essential for charge transport. However, the urea (B33335) linkages interrupt this conjugation, which could potentially limit its charge mobility compared to fully conjugated polymers.

Conversely, electron transport materials (ETMs) are a critical component in devices like perovskite solar cells. researchgate.net Inorganic materials such as Titanium Oxide (TiO₂) and Tin Oxide (SnO₂) are commonly investigated as ETMs. researchgate.net The suitability of N,N''-1,4-phenylenebis(N'-phenylurea) as an ETM would depend on the energy level of its Lowest Unoccupied Molecular Orbital (LUMO), which is not widely reported.

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

In the structure of an Organic Light-Emitting Diode (OLED), the hole transport layer (HTL) and electron transport layer (ETL) facilitate the recombination of charge carriers in the emissive layer. researchgate.net Common HTL materials include N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), both of which are aromatic amines. nih.govossila.com The structural similarity of the phenyl-amine moieties in N,N''-1,4-phenylenebis(N'-phenylurea) suggests it could theoretically perform a similar function.

Furthermore, some molecules can serve as the host material in the emissive layer of a phosphorescent OLED (PhOLED). ossila.com The bis-aromatic urea motif is also known to participate in the formation of supramolecular structures, which could influence the morphology and performance of thin films in optoelectronic devices. acs.org For instance, derivatives of 1,4-bis(phenylethynyl)benzene (B159325) have been synthesized for applications in blue phase liquid crystal displays, demonstrating the utility of substituted phenylene core structures in optoelectronics. nih.govnih.gov While there is potential, empirical data from the fabrication and testing of OLEDs or other optoelectronic devices using N,N''-1,4-phenylenebis(N'-phenylurea) is required to validate its performance.

Polymeric Materials Integration

The bis-urea functionality of N,N''-1,4-phenylenebis(N'-phenylurea) is pivotal to its integration into polymeric materials, either as a building block for supramolecular polymers or as a functional group appended to a polymer backbone.

Role as Monomer or Cross-linking Agent in Polymer Synthesis

The compound N,N''-1,4-phenylenebis(N'-phenylurea) is structurally equivalent to a dimer formed from p-phenylenediamine (B122844) and two molecules of phenyl isocyanate. As such, it acts as a building block or linker in polyaddition or condensation reactions, rather than a monomer in the context of chain-growth polymerization. The two urea groups, with their strong hydrogen-bonding capability, can drive the self-assembly of molecules into well-ordered supramolecular structures.

This ability to form physically cross-linked networks is a key characteristic. The hydrogen bonds between urea groups can act as reversible cross-links, creating materials that are robust at operating temperatures but can be processed at elevated temperatures where the bonds dissociate. In polyurethane-urea elastomers, for example, N,N′-m-phenylene dimaleimide has been used as a chemical crosslinking agent to improve thermal stability and mechanical properties. researchgate.net While N,N''-1,4-phenylenebis(N'-phenylurea) would act as a physical cross-linker, the principle of using such molecules to connect polymer chains is well-established. Research on healable polyurethane elastomers has utilized bis-aromatic urea units as pendant groups to physically cross-link the material, imparting tunable mechanical properties and self-healing capabilities. acs.org

Functionalization of Polymer Backbones with Urea Linkages

Incorporating urea linkages onto polymer backbones is a strategy to introduce specific functionalities, primarily through hydrogen bonding interactions. tandfonline.com Attaching pendant bis-aromatic urea groups to a polymer backbone can induce the formation of physically cross-linked, thermoreversible supramolecular materials. acs.org

In one study, polyurethane elastomers were synthesized with pendant bis-aromatic urea recognition units. acs.org These urea groups promoted self-assembly and endowed the material with healable properties. acs.org The mechanical properties and processing temperatures of these polyurethanes could be tuned by controlling the amount of the urea-containing chain extender used in the polymerization. acs.org This demonstrates that a moiety structurally analogous to N,N''-1,4-phenylenebis(N'-phenylurea) can be a powerful tool for designing "smart" polymers. The functionalization can be achieved by synthesizing a diol containing the bis-aromatic urea motif and incorporating it into a polyurethane synthesis. acs.org

Table 1: Effects of Integrating Pendant Bis-Aromatic Urea Groups into Polyurethane Backbones

PropertyObservationRationale
Mechanical Properties Tunable; increased tensile strength with higher urea content.The bis-aromatic urea units act as physical cross-linkers through strong hydrogen bonding, reinforcing the polymer matrix. acs.org
Thermal Behavior Thermoreversible; materials can be processed at elevated temperatures.The physical cross-links formed by hydrogen bonds are non-covalent and can be disrupted by heat, allowing the material to flow. acs.org
Self-Assembly Forms supramolecular structures.The strong, directional hydrogen bonding of the urea groups drives the organization of polymer chains into ordered domains. acs.org
Healability Exhibits self-healing properties.When the material is damaged, the reversible hydrogen bonds can reform across the interface upon application of a stimulus like heat, repairing the structure. acs.org

Application as Additives in Advanced Material Formulations (e.g., epoxy resin systems)

In advanced formulations such as epoxy resins, additives are crucial for controlling the reaction kinetics and final properties of the cured material. Phenyl urea compounds, which share the core functional group with N,N''-1,4-phenylenebis(N'-phenylurea), are known to act as accelerators in epoxy resin systems, particularly in combination with latent hardeners like dicyandiamide. google.comgoogle.com

These urea derivatives facilitate the curing of epoxy resins at lower temperatures than would otherwise be required. google.com The mechanism involves the urea compound lowering the activation energy for the reaction between the epoxy resin and the amine hardener. While specific data for N,N''-1,4-phenylenebis(N'-phenylurea) is scarce, the performance of structurally similar compounds provides a strong indication of its potential role. For example, compounds like phenyl urea, 1,3-diphenyl urea, and substituted bis-ureas such as 4,4'-Methylene bis(phenyldimethyl urea) are used as accelerators to create strong, durable polymer networks in thermoset resins, coatings, and adhesives. google.comcymerchemicals.com These accelerators offer a balance of good reactivity and storage stability for one-component epoxy formulations. google.com

Table 2: Examples of Structurally Related Urea Compounds as Epoxy Resin Additives

Compound NameRole in Epoxy SystemApplication Area
Phenyl Urea AcceleratorLow-temperature curing of epoxy resins with polyamine curing agents. google.com
1,3-Diphenyl Urea Preferred AcceleratorAdhesives, coatings, floorings, laminates. google.com
N,N-Dimethylurea Accelerator (with dicyandiamide)Fiber composites, powder coatings, electrical laminates, adhesives. google.com
4,4'-Methylene bis(phenyldimethyl urea) Accelerator / Curing AgentThermoset resins (epoxies, polyurethanes), coatings, adhesives. cymerchemicals.com

Design of Functional Materials Based on Supramolecular Interactions

The design of advanced functional materials leveraging N,N''-1,4-phenylenebis(N'-phenylurea) and analogous bis-urea compounds is fundamentally rooted in the principles of supramolecular chemistry. The predictable and highly directional nature of the hydrogen bonds formed between urea groups allows for the programmed self-assembly of these molecules into well-defined, ordered nanostructures. These non-covalent interactions are the cornerstone for creating materials with tailored properties and functions.

The primary supramolecular interaction driving the assembly of N,N''-1,4-phenylenebis(N'-phenylurea) is the robust and directional N−H⋯O=C hydrogen bond. Each urea moiety contains two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen). This arrangement facilitates the formation of a characteristic, linear tape-like or ribbon-like motif where molecules connect in a head-to-tail fashion. This primary assembly can be further organized through weaker interactions, such as π-π stacking between the phenyl rings, leading to the formation of more complex, hierarchical structures like sheets, fibers, and three-dimensional networks. nih.govresearchgate.netresearchgate.net

The elegance of using N,N''-1,4-phenylenebis(N'-phenylurea) as a building block lies in its modularity. By chemically modifying the core structure, researchers can precisely control the resulting supramolecular architecture and, consequently, the material's function. Key design strategies include:

Side-Chain Modification: Attaching different functional groups to the peripheral phenyl rings can alter the packing and properties of the supramolecular assembly. For instance, introducing bulky side groups can sterically guide the self-assembly into specific packing patterns, leading to distinct morphologies such as thin platelets instead of ribbons. nih.gov Conversely, slim side chains like perfluorinated alkyls can reinforce the formation of ribbon-like nano-objects. nih.gov This control over morphology is critical for applications where surface properties are paramount.

Spacer Modification: The central 1,4-phenylene spacer dictates the rigidity and length of the molecule, influencing the geometry of the final assembly. While the specified compound has a rigid phenylene core, related research on other bis-urea molecules demonstrates that using more flexible spacers (e.g., alkyl chains) can lead to the formation of dynamic, stimuli-responsive materials like supramolecular gels. researchgate.net

Guest Templating: The self-assembly process can be influenced by the presence of guest molecules or ions. For example, studies on meta-phenylene bis(phenylurea) receptors have shown that the binding of anions can direct the formation of complex structures like triple-stranded helicates. nih.gov This principle allows for the design of materials that can respond to specific chemical stimuli.

The supramolecular assemblies of bis-urea compounds give rise to materials with diverse functionalities. A prominent application is the creation of porous molecular crystals. When bis-urea units are incorporated into macrocyclic structures, their self-assembly via hydrogen bonding can generate well-defined, one-dimensional nanochannels. nih.govsc.edu These materials can act as "nanoreactors," providing a confined environment to control chemical reactions, or as selective hosts for gas storage and separation. nih.govresearchgate.net

The table below summarizes research findings on the relationship between the molecular structure of bis-urea derivatives and the properties of the resulting supramolecular materials, illustrating the design principles discussed.

Molecular Building Block Key Supramolecular Interaction(s) Resulting Supramolecular Structure Material Function/Property Reference(s)
Bis-urea macrocycles with C-shaped spacersThree-centered urea hydrogen bonding, Aryl stackingColumnar structures forming porous molecular crystalsHost-guest chemistry, Nanoreactors for selective photodimerization, Singlet oxygen generation nih.govresearchgate.net
1,4-Benzene bisamides with perfluorinated alkyl side chainsN-H···O=C hydrogen bondsRibbon-like nano-objectsAnisotropic morphology with hydrophobic surfaces nih.gov
1,4-Benzene bisamides with bulky t-butyl side chainsN-H···O=C hydrogen bondsThin plateletsAnisotropic morphology with defined surface properties nih.gov
2,4-Bis(2-ethylhexylureido)toluene (EHUT)Hydrogen bondingTubular assemblies, NanofibersFormation of viscoelastic gels in organic solvents; viscosity dependent on solvent fit within tubes researchgate.net
Bis-acylureas with pentamethylene spacersBiaxial N-H···O=C hydrogen bonds2D grid-like crystalline sheetsFormation of flat, multilayered nanosheet structures nih.gov

These examples, while involving molecules structurally related to N,N''-1,4-phenylenebis(N'-phenylurea), highlight the robust and versatile nature of the bis-urea hydrogen bonding motif in the rational design of functional materials. The ability to form predictable, ordered structures through self-assembly allows for the precise engineering of material properties from the molecular level up. sc.edu This bottom-up approach is central to developing next-generation materials for applications ranging from catalysis and separations to sensing and soft robotics. nih.govnih.gov

Future Research Directions and Emerging Opportunities for N,n 1,4 Phenylenebis N Phenylurea

Exploration of Novel Substitution Patterns for Tunable Properties

The core structure of N,N''-1,4-phenylenebis(N'-phenylurea) offers a versatile scaffold for chemical modification. The introduction of various functional groups onto the phenyl rings is a promising strategy for systematically tuning the material's properties. By strategically placing electron-donating or electron-withdrawing groups, researchers can modulate the electronic properties, solubility, and binding affinities of the resulting derivatives.

Future research will likely explore a wide array of substitution patterns to achieve specific functionalities. For instance, the incorporation of chromophores could lead to materials with tailored optical and photophysical properties, such as fluorescence and phosphorescence. mdpi.com The introduction of chiral moieties could induce the formation of helical supramolecular structures with applications in chiral recognition and catalysis. Furthermore, attaching responsive units that change their conformation or chemical nature in response to external stimuli could lead to the development of "smart" materials.

A systematic investigation into the structure-property relationships of substituted N,N''-1,4-phenylenebis(N'-phenylurea) derivatives will be crucial. This will involve the synthesis of a library of compounds with varying substituents and a thorough characterization of their self-assembly behavior, thermal stability, and mechanical properties. The insights gained from these studies will enable the rational design of materials with properties optimized for specific applications, from porous materials for gas storage and separation to components for molecular electronics. The ability to fine-tune properties through chemical design is a key advantage of this class of compounds. nih.gov

Table 1: Potential Substituent Effects on N,N''-1,4-phenylenebis(N'-phenylurea) Properties

Substituent TypePotential Effect on PropertiesPotential Applications
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Increased electron density, altered photophysical properties, enhanced solubility in polar solvents.Organic electronics, fluorescent sensors.
Electron-withdrawing groups (e.g., -NO₂, -CF₃)Decreased electron density, modified acidity of N-H protons, altered binding affinities.Anion recognition, catalysis.
Chromophores (e.g., pyrene, azobenzene)Photoresponsive behavior, tunable optical properties. mdpi.comnih.govLight-harvesting systems, molecular switches.
Chiral moietiesInduction of chirality in supramolecular assemblies.Chiral separation, asymmetric catalysis.
Responsive units (e.g., spiropyrans, dithienylethenes)Stimuli-responsive changes in structure and properties.Smart materials, sensors.

Integration into Multi-Stimuli Responsive Material Systems

A significant area of future research lies in the integration of N,N''-1,4-phenylenebis(N'-phenylurea) into multi-stimuli responsive material systems. nih.govrsc.org These are "intelligent" materials that can undergo significant changes in their properties in response to multiple external triggers, such as temperature, pH, light, and chemical analytes. mdpi.comresearchgate.net The robust and predictable self-assembly of N,N''-1,4-phenylenebis(N'-phenylurea) makes it an excellent candidate for creating the structural framework of such materials.

Researchers can design systems where the supramolecular assemblies of N,N''-1,4-phenylenebis(N'-phenylurea) are disrupted or altered by one stimulus, while another functional component of the material responds to a different stimulus. For example, the bis-urea unit could provide a thermally responsive gel network, while embedded photochromic molecules could allow for light-controlled changes in the material's color or fluorescence. tue.nl This dual-responsiveness opens the door to creating materials with complex, programmable behaviors.

The development of such materials requires a deep understanding of how the different components interact and influence each other's responsiveness. Future studies will likely focus on creating hierarchical structures where the self-assembly of N,N''-1,4-phenylenebis(N'-phenylurea) directs the organization of other responsive molecules or nanoparticles. This could lead to materials with synergistic properties, where the combined response to multiple stimuli is greater than the sum of the individual responses. Applications for such materials are vast and include drug delivery systems that release their payload only in specific physiological environments (e.g., a combination of a certain pH and temperature), as well as advanced sensors and actuators. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling is poised to play a pivotal role in accelerating the design and discovery of new materials based on N,N''-1,4-phenylenebis(N'-phenylurea). nih.gov By simulating the self-assembly process at the molecular level, researchers can predict the most likely supramolecular structures and their corresponding properties before a single molecule is synthesized in the lab. This predictive capability can save significant time and resources by guiding experimental efforts towards the most promising candidates.

Future computational studies will likely employ a range of techniques, from molecular dynamics simulations to quantum mechanical calculations, to model the behavior of N,N''-1,4-phenylenebis(N'-phenylurea) and its derivatives in various environments. mdpi.com These models can provide valuable insights into the non-covalent interactions that drive self-assembly, such as hydrogen bonding and π-π stacking. They can also be used to predict key material properties, including mechanical strength, porosity, and electronic conductivity.

The development of accurate and efficient computational models for supramolecular polymerization will be a key area of focus. tue.nl These models will need to account for the cooperative nature of the self-assembly process and the influence of factors such as solvent and temperature. By integrating these models with machine learning algorithms, it may be possible to develop high-throughput virtual screening methods for identifying new N,N''-1,4-phenylenebis(N'-phenylurea) derivatives with desired properties. This data-driven approach to materials discovery has the potential to revolutionize the field. nih.gov

Scalable and Sustainable Synthetic Methodologies for Industrial Relevance

For N,N''-1,4-phenylenebis(N'-phenylurea) and its derivatives to find widespread application, it is essential to develop synthetic methodologies that are both scalable and sustainable. acs.org Traditional laboratory-scale syntheses often rely on hazardous reagents and produce significant amounts of waste. For industrial production, new approaches are needed that are cost-effective, environmentally friendly, and can be safely implemented on a large scale.

Future research in this area will likely focus on several key strategies. One promising approach is the development of catalytic methods that can replace stoichiometric reagents and reduce the number of synthetic steps. Another is the exploration of greener reaction media, such as water or supercritical fluids, to replace volatile organic solvents. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, is also emerging as a powerful tool for sustainable synthesis. acs.org

The principles of green chemistry will be a guiding framework for the development of new synthetic routes. This includes maximizing atom economy, minimizing waste, and using renewable feedstocks where possible. The development of continuous flow processes, where reactants are continuously fed into a reactor and the product is continuously removed, could also offer significant advantages for large-scale production. By focusing on sustainability from the outset, researchers can ensure that the next generation of materials based on N,N''-1,4-phenylenebis(N'-phenylurea) has a minimal environmental footprint.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Supramolecular Chemistry

The full potential of N,N''-1,4-phenylenebis(N'-phenylurea) will only be realized through a concerted and collaborative effort that spans multiple scientific disciplines. The complex challenges and exciting opportunities in this field demand an interdisciplinary approach that integrates the expertise of organic chemists, materials scientists, and supramolecular chemists.

Organic chemists will be instrumental in designing and synthesizing new derivatives of N,N''-1,4-phenylenebis(N'-phenylurea) with tailored properties. Materials scientists will bring their expertise in characterizing the physical and chemical properties of the resulting materials and in fabricating them into functional devices. Supramolecular chemists will provide the fundamental understanding of the non-covalent interactions that govern the self-assembly process and the behavior of the resulting supramolecular structures.

Future research projects will increasingly be collaborative in nature, with teams of scientists from different backgrounds working together to address common goals. These collaborations will foster a synergistic environment where new ideas can flourish and breakthroughs can be made. For example, a team might work together to design a new N,N''-1,4-phenylenebis(N'-phenylurea)-based material for a specific application, with organic chemists synthesizing the molecule, supramolecular chemists studying its self-assembly, and materials scientists testing its performance in a device. This integrated approach will be essential for translating the fundamental scientific discoveries in this field into real-world technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N''-1,4-phenylenebis(N'-phenylurea) with high purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves refluxing equimolar amounts of phenylurea derivatives with 1,4-phenylenediamine in ethanol or DMF under nitrogen, followed by recrystallization from ethanol to achieve high purity. Monitoring reaction progress via TLC and confirming purity through HPLC (≥99%) or melting point analysis is critical. For structurally similar bis-urea derivatives, reflux conditions (8–12 hours) and stoichiometric control are key to minimizing byproducts .

Q. How can crystallographic data for N,N''-1,4-phenylenebis(N'-phenylurea) be refined to resolve structural ambiguities?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for crystal structure refinement. Key steps include:

  • Integrating high-resolution X-ray diffraction data.
  • Applying restraints for disordered regions (e.g., phenyl rings).
  • Validating hydrogen bonding networks using Olex2 or Mercury.
  • Cross-verifying with Hirshfeld surface analysis to resolve ambiguities in molecular packing .

Q. What spectroscopic techniques are most effective for characterizing the solubility and aggregation behavior of this compound?

  • Methodological Answer :

  • Solubility : Measure in polar (DMSO, DMF) and non-polar solvents (toluene) via UV-Vis spectroscopy at λmax 270–300 nm.
  • Aggregation : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Confirm via TEM imaging for nanostructures.
  • Supramolecular interactions : Employ FTIR (amide I/II bands) and <sup>1</sup>H NMR (chemical shift broadening) to study hydrogen bonding .

Advanced Research Questions

Q. How can N,N''-1,4-phenylenebis(N'-phenylurea) be integrated into supramolecular frameworks for optoelectronic applications?

  • Methodological Answer : Utilize its rigid bis-urea backbone to design hydrogen-bonded frameworks:

  • Co-crystallize with pyridinecarboxamide derivatives (e.g., N,N′-1,4-phenylenebis[4-pyridinecarboxamide]) to form π-π stacked ribbons.
  • Monitor alignment via polarized optical microscopy and confirm charge transport properties using conductivity measurements (e.g., 4-probe technique).
  • For photovoltaics, blend with P3HT and analyze exciton migration via transient absorption spectroscopy .

Q. What strategies can resolve contradictions in biological activity data for bis-urea derivatives?

  • Methodological Answer :

  • Dose-response analysis : Test cytotoxicity across concentrations (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Mechanistic studies : Perform ROS detection (DCFH-DA probes) and apoptosis assays (Annexin V/PI staining) to differentiate between necrotic and apoptotic pathways.
  • SAR validation : Compare with analogs (e.g., thiourea or chloroacetamide variants) to isolate the role of urea groups in activity .

Q. How can computational modeling optimize the design of N,N''-1,4-phenylenebis(N'-phenylurea)-based metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Use Density Functional Theory (DFT) (B3LYP/6-31G*) to calculate binding energies between urea groups and metal nodes (e.g., Zn<sup>2+</sup>).
  • Simulate pore geometry and gas adsorption (CO2, CH4) via Grand Canonical Monte Carlo (GCMC).
  • Validate with experimental BET surface area measurements and PXRD patterns .

Q. What experimental protocols are recommended for studying its fluorescence sensing properties?

  • Methodological Answer :

  • Sensing nitroaromatics : Prepare aqueous suspensions (1 mM) and titrate with picric acid or TNT analogs. Monitor fluorescence quenching (λex 350 nm, λem 450 nm).
  • Metal ion detection : Use EDTA-free buffers to avoid interference. For Zn<sup>2+</sup>, measure emission enhancement (turn-on response) with a detection limit ≤10 nM.
  • Quantum yield calculation : Compare with reference fluorophores (e.g., quinine sulfate) using integrated sphere methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.